5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a hydrosulfide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl groups are then introduced via substitution reactions, and the hydrosulfide moiety is added in the final step. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide moiety to a thiol group.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl isocyanate
- Disilane-bridged architectures
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C15H9Cl3N4S |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-10-6-4-9(5-7-10)14-20-21-15(23)22(14)19-8-11-12(17)2-1-3-13(11)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
LEFPZYTXRPRXEN-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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